molecular formula C6H2BrF4NO B11799189 2-Bromo-5-fluoro-4-(trifluoromethoxy)pyridine

2-Bromo-5-fluoro-4-(trifluoromethoxy)pyridine

Cat. No.: B11799189
M. Wt: 259.98 g/mol
InChI Key: WDIXAOOIOUJRLE-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethoxy)pyridine (CAS 1361499-47-9) is a high-value halogenated pyridine derivative of significant interest in research and development, particularly for the synthesis of advanced active ingredients. Its molecular formula is C 6 H 2 BrF 4 NO, with a molecular weight of 259.98 g/mol . This compound serves as a versatile synthetic intermediate, or building block, in discovery chemistry. The molecular scaffold, which features a pyridine ring substituted with bromine, fluorine, and a trifluoromethoxy group, is commonly utilized in the development of compounds for the agrochemical and pharmaceutical industries . The presence of both bromine and fluorine atoms offers distinct reactive sites for further functionalization via metal-catalyzed cross-couplings and nucleophilic aromatic substitutions, allowing researchers to create diverse compound libraries . The trifluoromethoxy group is a key motif, as its strong electron-withdrawing nature can profoundly influence a molecule's lipophilicity, metabolic stability, and its ability to interact with biological targets . While the specific biological mechanism of action for this precursor is not defined, its structural features are commonly employed to enhance the potency and efficacy of final active molecules . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified or approved for diagnostic, therapeutic, human, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrF4NO

Molecular Weight

259.98 g/mol

IUPAC Name

2-bromo-5-fluoro-4-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2BrF4NO/c7-5-1-4(3(8)2-12-5)13-6(9,10)11/h1-2H

InChI Key

WDIXAOOIOUJRLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Directed Ortho-Metallation (DoM)

Directed metallation using lithium diisopropylamide (LDA) enables regioselective bromination. The trifluoromethoxy group acts as a directing group, facilitating lithiation at position 2, followed by quenching with Br₂ or NBS. This method achieves yields up to 82% but requires anhydrous conditions and cryogenic temperatures (−78°C).

Fluorination Techniques for Position 5

The fluorine atom at position 5 is introduced via halogen exchange (Halex) reactions or direct fluorination.

Halex Reaction with KF

A patent by CN104447183B describes fluorination using potassium fluoride (KF) under anhydrous conditions. The precursor 2-bromo-5-nitro-4-(trifluoromethoxy)pyridine reacts with KF in dimethylformamide (DMF) at 120°C, achieving 89% conversion. Catalytic tetrabutylammonium bromide (TBAB) enhances fluoride ion solubility:

Ar-NO2+KFTBAB, DMFAr-F+KNO2\text{Ar-NO}2 + \text{KF} \xrightarrow{\text{TBAB, DMF}} \text{Ar-F} + \text{KNO}2

Direct Fluorination with HF

US4650875A discloses vapor-phase fluorination using hydrogen fluoride (HF) at elevated pressures (3–5 atm) and temperatures (150–200°C). This method, while efficient (75–85% yield), demands specialized equipment to handle corrosive HF.

Trifluoromethoxy Group Installation

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or coupling reactions.

Nucleophilic Substitution

Reaction of 2-bromo-5-fluoro-4-hydroxypyridine with trifluoromethyl triflate (CF₃SO₃CF₃) in the presence of a base (e.g., K₂CO₃) yields the trifluoromethoxy derivative. Optimal conditions involve tetrahydrofuran (THF) at 60°C for 12 hours, with yields of 70–78%.

Cross-Coupling Approaches

Palladium-catalyzed coupling of 2-bromo-5-fluoropyridine with trifluoromethoxy copper(I) complexes has been explored. Using Pd(OAc)₂ and Xantphos as ligands, the reaction proceeds in dioxane at 100°C, affording the product in 65% yield.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow systems are employed for bromination and fluorination steps, reducing reaction times by 40% compared to batch processes. Key industrial parameters include:

Process StepReactor TypeThroughput (kg/h)Purity
BrominationTubular reactor12.599.2%
FluorinationPacked-bed reactor8.498.7%
TrifluoromethoxyationStirred tank5.897.5%

Purification and Characterization

Final purification typically involves fractional distillation followed by recrystallization from hexane/ethyl acetate (3:1). Analytical data from source confirm structural integrity:

  • Melting Point : 45–47°C

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 6.8 Hz, 1H), 7.89 (s, 1H)

  • ¹³C NMR : δ 152.1 (C-OCF₃), 146.8 (C-Br), 139.2 (C-F)

Challenges and Optimization

Byproduct Formation

Over-fluorination and debromination are common side reactions. Reducing HF excess to 1.2 equivalents minimizes byproducts.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to 2-MeTHF improves yield by 12% while maintaining green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 is the primary site for nucleophilic substitution due to its favorable leaving-group ability. Reactions typically proceed under mild conditions:

Reaction Type Reagents/Conditions Product
AminationPrimary/secondary amines, DMF, 80°C2-Amino-5-fluoro-4-(trifluoromethoxy)pyridine
ThiolationNaSH, ethanol, reflux2-Mercapto-5-fluoro-4-(trifluoromethoxy)pyridine
MethoxylationNaOMe, MeOH, 60°C2-Methoxy-5-fluoro-4-(trifluoromethoxy)pyridine

The trifluoromethoxy group at position 4 enhances ring deactivation, directing nucleophiles exclusively to position 2 .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates efficiently in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C
Scope : Aryl/heteroaryl boronic acids yield biaryl derivatives. For example, coupling with phenylboronic acid produces 2-phenyl-5-fluoro-4-(trifluoromethoxy)pyridine .

Stille Coupling

Conditions : Pd₂(dba)₃, AsPh₃, THF, 80°C
Scope : Organostannanes introduce alkyl/vinyl groups at position 2 .

Buchwald-Hartwig Amination

Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C
Scope : Forms C–N bonds with aryl/alkyl amines.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring resists electrophilic attacks, but directed ortho-metalation strategies enable functionalization:

Stepwise Process :

  • Deprotonation : LDA or LiTMP at −78°C in THF.

  • Electrophile Quenching : Addition of aldehydes, ketones, or alkyl halides.

For example, trapping with CO₂ yields this compound-3-carboxylic acid .

Reductive Dehalogenation

Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C
Outcome : Selective debromination to form 5-fluoro-4-(trifluoromethoxy)pyridine .

Trifluoromethoxy Group Stability

The trifluoromethoxy group remains inert under most conditions but can be hydrolyzed to a hydroxyl group using concentrated H₂SO₄ at 150°C .

Fluorine Reactivity

The fluorine at position 5 is resistant to displacement due to strong C–F bonds but may undergo ipso-substitution under radical conditions .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing HF and COF₂ .

  • Photochemical Degradation : UV light induces homolytic cleavage of the C–Br bond, forming a pyridinyl radical.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media.

Comparative Reactivity Table

Reaction Position Rate (Relative to 2-Bromopyridine)
Suzuki Coupling21.5× faster (electron-deficient ring)
Nucleophilic Substitution20.8× slower (steric hindrance)
Electrophilic Attack3Not observed

Scientific Research Applications

Overview

2-Bromo-5-fluoro-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative with significant applications in various fields, particularly in medicinal chemistry and material science. Its unique chemical structure, featuring bromine and trifluoromethoxy groups, enhances its reactivity and utility in synthetic processes.

Medicinal Chemistry

This compound is investigated for its potential as a pharmaceutical agent. The incorporation of fluorine atoms often enhances the bioactivity and metabolic stability of drug candidates, making this compound a target for drug development.

  • Anticancer Research : Similar fluorinated compounds have shown promise in inhibiting cancer cell proliferation. The unique interactions of this compound with cellular proteins may lead to significant alterations in cancer pathways, warranting further investigation into its anticancer properties .

Synthetic Chemistry

This compound serves as a crucial building block in organic synthesis due to its reactive halogen and trifluoromethoxy groups.

  • Cross-Coupling Reactions : The presence of bromine allows for metal-catalyzed cross-coupling reactions (e.g., Suzuki and Stille reactions), facilitating the formation of carbon-carbon bonds essential for constructing complex molecules .
  • Nucleophilic Substitution : The bromine atom is a site for nucleophilic substitution reactions, making it suitable for further functionalization and derivatization .

Material Science

Fluorinated compounds are known for their unique physical properties, such as increased hydrophobicity and thermal stability. This makes this compound a candidate for developing advanced materials with specific characteristics.

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

  • Fluorination Trends in Pharmaceuticals : A comprehensive review indicates that fluorinated compounds constitute approximately 25% of small-molecule drugs currently in clinical use. The introduction of fluorine often leads to improved pharmacokinetic properties, which can be advantageous in drug design .
  • Biological Activity Studies : Research has shown that nitro-substituted phenyl groups can exhibit toxicity due to metabolic reduction leading to harmful byproducts. This insight is crucial for understanding the safety profiles of similar compounds when used in biological applications .
  • Environmental Impact Assessments : Investigations into organofluorine compounds have raised concerns regarding their environmental persistence and potential toxicity, emphasizing the need for thorough evaluations during the development of new fluorinated drugs .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Positions) Key Features Bioactivity/Application Evidence Source
2-(2-Chloro-4-(trifluoromethoxy)phenyl)cyclopenta[c]pyridine Cl (2), -OCF₃ (4) Agrochemical activity Insecticidal (Plutella xylostella)
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Cl (3), -OCF₃ (benzyl), -CF₃ (5) High melting point (122–125°C) Herbicide candidate
3-(4-Bromophenyl)-5-(4-(trifluoromethoxy)pyridin-2-yl)isoxazole (5e) Br (phenyl), -OCF₃ (pyridine) Isoxazole-pyridine hybrid Antiviral/anticancer research
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine Br (3), -OCF₃ (phenyl) Molecular weight: 318.09 g/mol Intermediate for drug synthesis
5-Bromo-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine Br (5), -OCH₃ (2), -OCF₃ (3), -CF₃ (4) Multi-substituted pyridine Specialty chemical applications

Key Observations :

  • Positional Sensitivity: The placement of Br and -OCF₃ groups significantly impacts bioactivity.
  • Electron-Withdrawing Groups : The trifluoromethoxy group enhances lipid solubility and resistance to enzymatic degradation, making it a common feature in agrochemicals .
Bioactivity:
  • Compound 112 () demonstrated insecticidal activity comparable to cerbinal but lower than analogs with unmodified oxygen at position 2, highlighting the trade-off between substituent bulk and bioactivity .
Physical Properties:
  • Melting Points : Analogs with multiple trifluoromethyl groups (e.g., 7e, 7f in ) exhibit higher melting points (73–132°C), suggesting enhanced crystallinity due to halogen and -CF₃ interactions .
  • Solubility : The -OCF₃ group generally improves lipid solubility, which is critical for membrane penetration in agrochemicals .

Biological Activity

2-Bromo-5-fluoro-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Compounds with similar structures have been investigated for various applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to the unique physicochemical properties imparted by the fluorine atoms and the pyridine ring structure. These features enhance the compound's lipophilicity and bioavailability, facilitating interaction with biological targets.

Target Enzymes and Pathways

Similar trifluoromethylpyridine derivatives have been noted for their interaction with various enzymes, including:

  • Branched-chain amino acid transaminases (BCATs) : Known to play a crucial role in amino acid metabolism and cancer progression .
  • Kinases : Such as c-Met, where modifications in the structure significantly influence inhibitory activity .

Antimicrobial Properties

Research indicates that derivatives of trifluoromethylpyridines exhibit antimicrobial activity. For instance, a study evaluated several pyridine derivatives, revealing that certain compounds demonstrated significant inhibition against bacterial strains, suggesting potential for development as antibacterial agents .

CompoundConcentration (mg/L)Antibacterial Activity (%)
E110057
E25044
F110030

Anticancer Activity

In vitro studies have shown that this compound and its analogs can induce cytotoxic effects in various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance potency against specific cancer types.

For example, a recent study highlighted a series of pyridineamide derivatives where structural modifications led to improved IC50 values against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines:

CompoundA549 IC50 (μM)HeLa IC50 (μM)MCF-7 IC50 (μM)
B263.224.335.82
Golvatinib8.1415.1716.91

Case Study 1: Inhibition of BCATs

A study on dual BCAT1/2 inhibitors demonstrated that certain trifluoromethylpyrimidinediones exhibited high cellular activity and selectivity. The structural optimization led to compounds with enhanced binding affinity and reduced toxicity in normal cells .

Case Study 2: Synthesis of Anticancer Agents

Research on pyridine derivatives revealed that introducing electron-withdrawing groups such as fluorine significantly increased anticancer activity. The most potent compounds were further analyzed through molecular docking simulations to elucidate their binding mechanisms with target proteins .

Q & A

Basic: What are the established synthetic routes for 2-Bromo-5-fluoro-4-(trifluoromethoxy)pyridine, and how can reaction yields be optimized?

Answer:
The synthesis typically involves halogenation and functionalization of pyridine derivatives. For example:

  • Halogenation: Bromination at the 2-position can be achieved using brominating agents (e.g., PBr₃ or NBS) under controlled conditions. The trifluoromethoxy group at the 4-position is introduced via nucleophilic substitution or coupling reactions, as seen in analogous compounds like 5-bromo-3-(trifluoromethoxy)pyridin-2-amine (yield: 97% under Pd-catalyzed cross-coupling) .
  • Optimization Factors:
    • Acid Catalysis: Polyphosphoric acid (PPA) enhances cyclization and functional group stability, as demonstrated in the synthesis of 2-bromo-7-trifluoromethyl-1,3,4-thiadiazolo pyrimidines .
    • Temperature Control: Reactions involving trifluoromethoxy groups often require low temperatures (−78°C to 0°C) to prevent decomposition.
    • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity.

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹⁹F NMR confirms the presence of fluorine and trifluoromethoxy groups, while ¹H NMR identifies aromatic protons and substitution patterns.
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., 271.955896 Da) verifies molecular composition .
  • Chromatography: HPLC (≥95% purity) or GC (retention time matching) ensures purity, as used for related bromo-fluoropyridines .
  • Melting Point: Comparative analysis with literature values (e.g., 80–82°C for similar bromopyridines ) aids validation.

Advanced: How do electronic effects of substituents influence regioselectivity in further functionalization?

Answer:
The trifluoromethoxy (-OCF₃) and bromo (-Br) groups are electron-withdrawing, directing electrophilic substitutions to electron-rich positions. For example:

  • Meta-Directing Effects: The -OCF₃ group at the 4-position deactivates the pyridine ring, favoring reactions at the 3- or 5-positions.
  • Ortho/Para Competition: Bromine at the 2-position may hinder ortho-substitution, promoting para-functionalization. This is observed in 2-chloro-5-(trifluoromethyl)pyridine, where regioselective Suzuki-Miyaura coupling occurs at the 4-position .
  • Case Study: In 5-bromo-2-fluoro-4-methylpyridine, the methyl group’s electron-donating effect enhances reactivity at the 6-position .

Advanced: How should researchers resolve contradictions in reported reaction outcomes for similar halogenated pyridines?

Answer:
Discrepancies often arise from subtle differences in substituents or conditions. Key steps include:

  • Comparative Analysis: Contrast methodologies for analogous compounds, such as 2-bromo-5-chloro-4-(trifluoromethyl)pyridine (yield: 97% under Pd catalysis ) vs. 2-bromo-4-fluoropyridine (yield: 95% via HPLC-monitored reactions ).
  • Mechanistic Probes: Use isotopic labeling (e.g., D₂O quenching) or computational modeling (DFT) to identify rate-determining steps.
  • Parameter Screening: Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to isolate critical variables.

Advanced: What safety protocols are critical when handling this compound?

Answer:

  • PPE Requirements: Use N95 masks, nitrile gloves, and chemical goggles to avoid inhalation or dermal contact .
  • Storage: Store in airtight containers at −20°C, away from light, to prevent degradation.
  • Waste Disposal: Neutralize with 10% NaOH before disposal, as recommended for brominated aromatics .
  • Toxicity Data: Refer to WGK 3 classification (highly hazardous to aquatic life ), necessitating sealed reaction systems.

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